![molecular formula C25H27N5O4 B2868133 N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895001-79-3](/img/structure/B2868133.png)
N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications
Translocator Protein Ligands and Neuroinflammation Imaging
One notable application of closely related compounds is in the development of ligands for the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. Derivatives within this chemical class have been synthesized and evaluated for their potential to bind TSPO, displaying subnanomolar affinity. These compounds, particularly fluoroalkyl- and fluoroalkynyl- analogues, have been explored for their potential as in vivo PET radiotracers, aiding in the imaging of neuroinflammation. The brain uptake and local accumulation of these compounds in rodent models of neuroinflammation confirm their utility in neuroimaging and potentially in the study of neurodegenerative diseases (Damont et al., 2015).
Radiosynthesis for PET Imaging
Further extending their application in imaging, derivatives have been synthesized for selective labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET) to study the translocator protein (18 kDa), with compounds like DPA-714 being highlighted for their design allowing fluorine atom inclusion. This facilitates radiosynthesis and subsequent PET imaging, highlighting the compound's role in advancing neuroimaging techniques (Dollé et al., 2008).
Heterocyclic Chemistry and Antimicrobial Activity
The versatility of this compound class extends into heterocyclic chemistry, where derivatives have been synthesized and evaluated for their antimicrobial activity. This includes the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, showcasing the compound's utility in generating new chemical entities with potential biological activities (Rahmouni et al., 2014).
Anticancer Potential
Additionally, certain derivatives have been synthesized with the aim of evaluating their in vitro anticancer activities. This research avenue explores the potential therapeutic applications of these compounds against various cancer cell lines, contributing to the development of novel anticancer agents (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-16-5-7-20(17(2)11-16)30-24-19(13-28-30)25(32)29(15-27-24)14-23(31)26-10-9-18-6-8-21(33-3)22(12-18)34-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIACNUEAVVJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide |
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